Functional Dichotomy at Dopamine β-Monooxygenase: Substrate vs. Inhibitor
1-(4-Hydroxybenzyl)imidazole (4-HOBI) is an active substrate for dopamine β-monooxygenase (DBM), consuming O₂ and ascorbate to produce 4-hydroxybenzaldehyde with 1:1 stoichiometry [1]. In contrast, the isomeric pyrazole analog 1-(4-hydroxybenzyl)pyrazole acts as a potent DBM inhibitor and is not a substrate [2]. This functional inversion—substrate versus inhibitor—represents a binary differentiation that cannot be bridged by dose adjustment.
| Evidence Dimension | Enzyme functional role (substrate vs. inhibitor) |
|---|---|
| Target Compound Data | Active substrate; exhibits ascorbate- and fumarate-dependent kinetics; O₂ consumption stoichiometry = 1:1; product formation confirmed via HPLC and GC-MS |
| Comparator Or Baseline | 1-(4-Hydroxybenzyl)pyrazole: Potent inhibitor; no substrate activity |
| Quantified Difference | Qualitative switch from substrate to inhibitor upon pyrazole substitution |
| Conditions | Bovine adrenal medulla dopamine β-monooxygenase, pH 5.5, 37°C, concentrations up to 10 mM |
Why This Matters
For researchers designing DBM substrate probes or mechanism-based inhibitors, substitution with the pyrazole analog yields opposite functional behavior, invalidating experimental conclusions.
- [1] Sirimanne SR, Herman HH, May SW. Interaction of dopamine beta-mono-oxygenase with substituted imidazoles and pyrazoles. Catalysis and inhibition. Biochem J. 1987;242(1):227-33. View Source
- [2] Sirimanne SR, Herman HH, May SW. Interaction of dopamine beta-mono-oxygenase with substituted imidazoles and pyrazoles. Catalysis and inhibition. Biochem J. 1987;242(1):227-33. View Source
